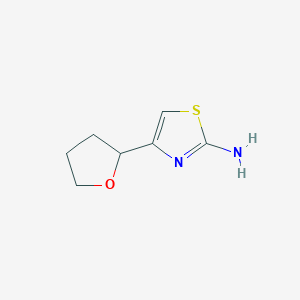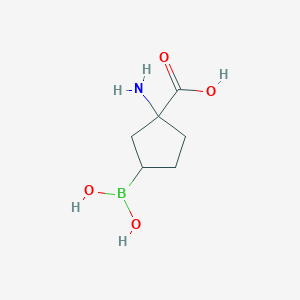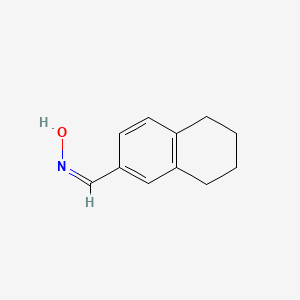
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which has been modified to include an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime typically involves the following steps:
Formation of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: This intermediate can be synthesized through the hydrogenation of naphthalene-2-carbaldehyde under specific conditions.
Oximation: The aldehyde group in 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is then converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: The parent compound without the oxime group.
Naphthalene-2-carbaldehyde oxime: A similar compound with a different degree of hydrogenation.
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is unique due to its specific structure, which combines the properties of tetrahydronaphthalene and oxime groups. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(NZ)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8,13H,1-4H2/b12-8- |
InChI-Schlüssel |
WBHROEHBOZAPIT-WQLSENKSSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C=CC(=C2)/C=N\O |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


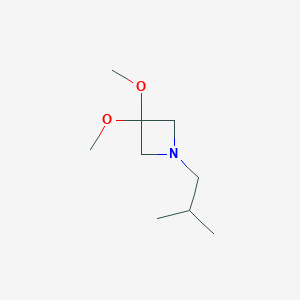


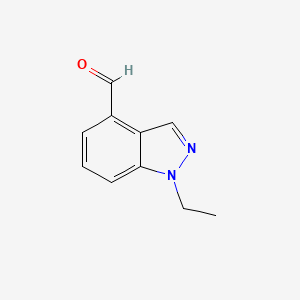
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)

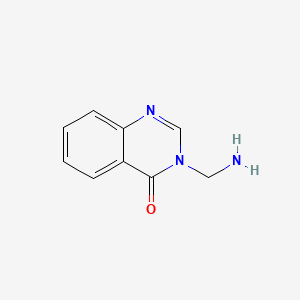
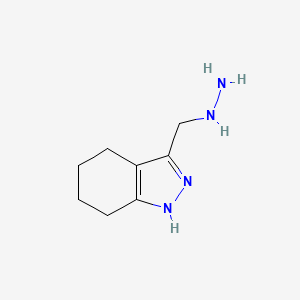
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
